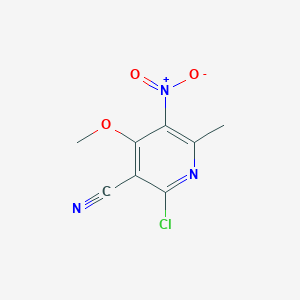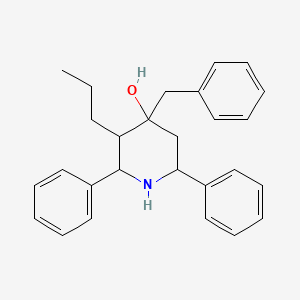![molecular formula C18H18N4 B12619911 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole CAS No. 917919-92-7](/img/structure/B12619911.png)
1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methyl group, and a diazenyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Nickel, palladium, and copper catalysts are often used to facilitate reactions.
Major Products Formed
Oxidation Products: Oxides of the imidazole ring.
Reduction Products: Amines resulting from the reduction of the diazenyl group.
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The diazenyl group is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity .
Comparación Con Compuestos Similares
1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can be compared with other similar imidazole derivatives:
1-Benzyl-2-methylimidazole: Lacks the diazenyl group, making it less versatile in terms of chemical reactivity and biological activity.
2-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole: Lacks the benzyl group, which may affect its binding affinity to molecular targets.
1-Benzyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole: Similar structure but without the methyl group, which can influence its solubility and reactivity.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
917919-92-7 |
|---|---|
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(1-benzyl-2-methylimidazol-4-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C18H18N4/c1-14-8-10-17(11-9-14)20-21-18-13-22(15(2)19-18)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
Clave InChI |
GZGPSSOQJLQKRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CN(C(=N2)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)

![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)

![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12619904.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
